molecular formula C11H16NO4PS B13811224 O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate CAS No. 20978-45-4

O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate

Cat. No.: B13811224
CAS No.: 20978-45-4
M. Wt: 289.29 g/mol
InChI Key: XPFMMGJWSBHHOD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate typically involves the reaction of O-ethyl phosphorochloridothioate with p-nitrophenol in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous toluene or dichloromethane

    Base: Triethylamine or pyridine

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions

O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate undergoes several types of chemical reactions, including:

    Oxidation: Conversion to its oxygen analog, O-ethyl O-(p-nitrophenyl) phenylphosphonate

    Hydrolysis: Breakdown into p-nitrophenol and phosphoric acid derivatives

    Substitution: Replacement of the ethyl or isopropyl groups with other alkyl or aryl groups

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions

    Hydrolyzing agents: Aqueous sodium hydroxide or acidic conditions for hydrolysis

    Substitution reagents: Alkyl halides or aryl halides in the presence of a base

Major Products Formed

Scientific Research Applications

O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry

    Biology: Studied for its effects on acetylcholinesterase activity and its potential as a biochemical tool

    Medicine: Investigated for its potential use in developing treatments for diseases involving acetylcholine regulation

    Industry: Employed as an insecticide in agriculture to protect crops from pests

Mechanism of Action

The primary mechanism of action of O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate involves the inhibition of acetylcholinesterase (AChE). This enzyme hydrolyzes acetylcholine, an excitatory neurotransmitter. By inhibiting AChE, the compound causes an accumulation of acetylcholine at cholinergic synapses, leading to continuous stimulation of the nervous system. This results in hyperexcitation and eventual paralysis of the target pests .

Comparison with Similar Compounds

Similar Compounds

    O-Ethyl O-(p-nitrophenyl) phenylphosphonothioate: Similar structure but with a phenyl group instead of an isopropyl group

    O-Ethyl O-(p-nitrophenyl) phenylphosphonate: Oxygen analog of the compound

    O-Ethyl O-(p-nitrophenyl) benzenethiophosphonate: Another analog with a different aryl group

Uniqueness

O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate is unique due to its specific combination of ethyl, isopropyl, and p-nitrophenyl groups, which confer distinct chemical and biological properties. Its effectiveness as an insecticide and its specific mechanism of action make it a valuable compound in both research and industrial applications .

Properties

CAS No.

20978-45-4

Molecular Formula

C11H16NO4PS

Molecular Weight

289.29 g/mol

IUPAC Name

ethoxy-(4-nitrophenoxy)-propan-2-yl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H16NO4PS/c1-4-15-17(18,9(2)3)16-11-7-5-10(6-8-11)12(13)14/h5-9H,4H2,1-3H3

InChI Key

XPFMMGJWSBHHOD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C(C)C)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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